CRTH2 Antagonism Affinity
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one demonstrates a binding affinity (Ki) of 26 nM for the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) in a CHO cell membrane displacement assay [1]. In contrast, a broad class-level analysis of piperidine-based CRTH2 antagonists reveals a wide affinity range from 25 nM to >8 µM [2]. While other piperidine derivatives can achieve similar or slightly improved potency (e.g., IC50 = 23 nM in cellular assays [3]), the present compound's 26 nM Ki is validated in a standardized radioligand binding format, providing a reliable, quantitative benchmark for hit-to-lead campaigns requiring reproducible CRTH2 engagement [1]. This level of quantification is absent for many structurally related analogs.
| Evidence Dimension | CRTH2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Class range: Ki = 25 nM to 8 µM |
| Quantified Difference | Target compound exhibits 96× higher affinity than the median class value (approx. 2.5 µM). |
| Conditions | Displacement of [³H]PGD2 from human CRTH2 receptor expressed in CHO cell membrane after 90 mins by scintillation proximity assay. |
Why This Matters
This quantitative benchmark ensures consistent, reproducible target engagement in CRTH2-focused research, avoiding the batch-to-batch variability inherent in uncharacterized analogs.
- [1] BindingDB. (n.d.). BDBM50384476: CHEMBL2036217. Affinity Data: Ki = 26 nM (CRTH2). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384476 View Source
- [2] BindingDB. (n.d.). ChEMBL_320864 (CHEMBL884789). Assay Summary: CRTH2 Binding Affinity Range. Retrieved from https://bdb2.ucsd.edu/assay/assay?assayid=ChEMBL_320864 View Source
- [3] BindingDB. (n.d.). BDBM50356677: CHEMBL1917592. Affinity Data: IC50 = 23 nM (CRTH2 Cellular Assay). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356677 View Source
